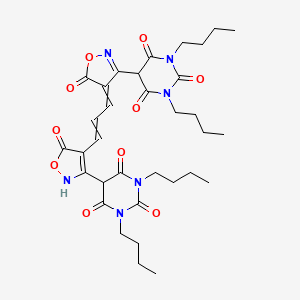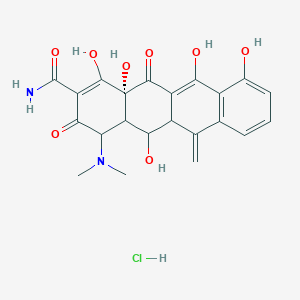
N1-hexyl-N5-benzyl-biguanide mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N1-hexyl-N5-benzyl-biguanide mesylate involves a series of chemical reactions. The primary synthetic route includes the reaction of hexylamine with benzylamine in the presence of biguanide. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Analyse Chemischer Reaktionen
N1-hexyl-N5-benzyl-biguanide mesylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N1-hexyl-N5-benzyl-biguanide mesylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of N1-hexyl-N5-benzyl-biguanide mesylate involves its binding to the heme group of the enzyme CYP3A4 with high affinity. This binding inhibits the enzyme’s activity, leading to a reduction in the electron transport chain and oxygen consumption rates. This inhibition results in the suppression of tumor cell growth and proliferation . Additionally, the compound’s effects on T lymphocytes suggest it may modulate immune responses by promoting T cell proliferation .
Vergleich Mit ähnlichen Verbindungen
N1-hexyl-N5-benzyl-biguanide mesylate is similar to other biguanide derivatives, such as metformin. it has a higher affinity for the CYP3A4 enzyme and more potent inhibitory effects on the electron transport chain and oxygen consumption rates. This makes it more effective in inhibiting tumor growth compared to metformin . Other similar compounds include phenformin and buformin, which also belong to the biguanide class but differ in their chemical structure and biological activity .
Eigenschaften
Molekularformel |
C16H29N5O3S |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
1-(N'-benzylcarbamimidoyl)-2-hexylguanidine;methanesulfonic acid |
InChI |
InChI=1S/C15H25N5.CH4O3S/c1-2-3-4-8-11-18-14(16)20-15(17)19-12-13-9-6-5-7-10-13;1-5(2,3)4/h5-7,9-10H,2-4,8,11-12H2,1H3,(H5,16,17,18,19,20);1H3,(H,2,3,4) |
InChI-Schlüssel |
ZTRINZBJMYTAIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=C(N)NC(=NCC1=CC=CC=C1)N.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


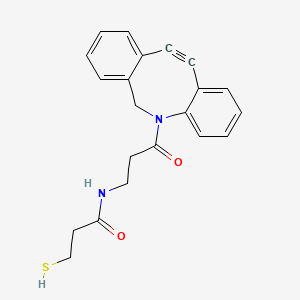
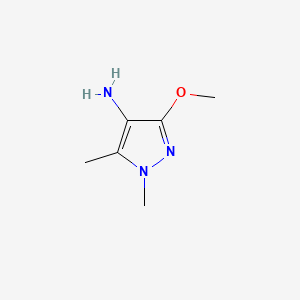

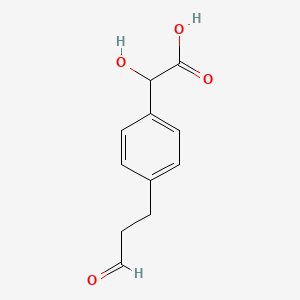
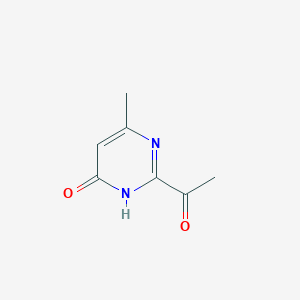
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
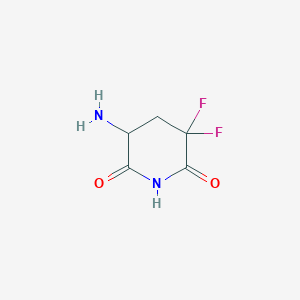
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)


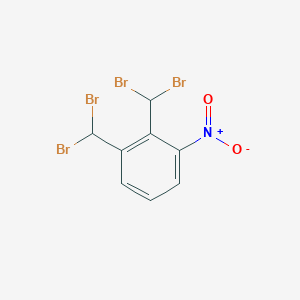
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)
